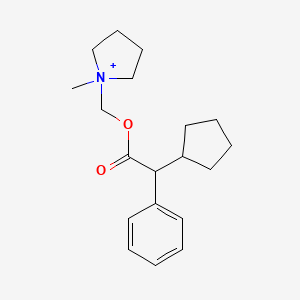
1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium is a complex organic compound that features a pyrrolidinium core with a cyclopentylphenylacetyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium typically involves multiple steps, starting with the preparation of the cyclopentylphenylacetyl precursor. This precursor is then reacted with a pyrrolidinium derivative under specific conditions to form the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylphenylacetyl derivatives: Compounds with similar structural motifs but different substituents.
Pyrrolidinium-based compounds: Other pyrrolidinium derivatives with varying functional groups.
Uniqueness
1-(((Cyclopentylphenylacetyl)oxy)methyl)-1-methyl-pyrrolidinium stands out due to its unique combination of a cyclopentylphenylacetyl group and a pyrrolidinium core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
789440-04-6 |
|---|---|
Fórmula molecular |
C19H28NO2+ |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(1-methylpyrrolidin-1-ium-1-yl)methyl 2-cyclopentyl-2-phenylacetate |
InChI |
InChI=1S/C19H28NO2/c1-20(13-7-8-14-20)15-22-19(21)18(17-11-5-6-12-17)16-9-3-2-4-10-16/h2-4,9-10,17-18H,5-8,11-15H2,1H3/q+1 |
Clave InChI |
DYFZSSXWZMKONZ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCC1)COC(=O)C(C2CCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















